molecular formula C20H19ClN2O3 B11570616 2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B11570616
M. Wt: 370.8 g/mol
InChI Key: INSIUFXPABVSJY-UHFFFAOYSA-N
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Description

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide is a complex organic compound that features an indole core substituted with an acetyl group at the 3-position and an acetamide group linked to a 4-chlorophenoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyl group at the 3-position. The final step involves the formation of the acetamide linkage with the 4-chlorophenoxyethyl chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases, leveraging its unique chemical properties.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Shares the 4-chlorophenoxyethyl moiety but differs in the core structure.

    N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide: Similar acetamide linkage but with different substituents.

    1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Contains the 4-chlorophenoxy group but with a triazole ring.

Uniqueness

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide is unique due to its combination of an indole core with an acetyl group and a 4-chlorophenoxyethyl acetamide linkage. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide

InChI

InChI=1S/C20H19ClN2O3/c1-14(24)18-12-23(19-5-3-2-4-17(18)19)13-20(25)22-10-11-26-16-8-6-15(21)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,22,25)

InChI Key

INSIUFXPABVSJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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